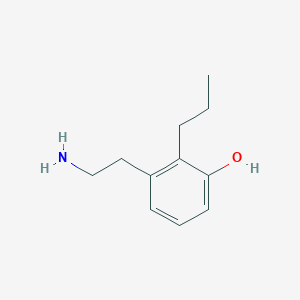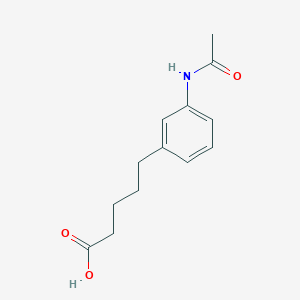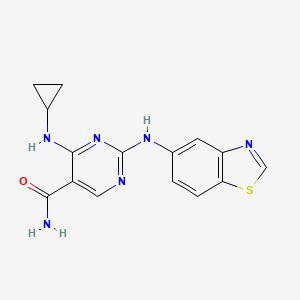
phenyl N-(4-pyridin-3-ylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(4-pyridin-3-ylphenyl)carbamate is a compound that belongs to the class of organic carbamates Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications This compound is known for its unique structural features, which include a phenyl group, a pyridinyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-pyridin-3-ylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This method offers a simple, versatile, and efficient route to produce substituted O-aryl carbamates . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Additionally, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can be employed to generate the corresponding carbamates in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of eco-friendly and green synthesis methods is also gaining popularity in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-pyridin-3-ylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamate compounds .
Scientific Research Applications
Phenyl N-(4-pyridin-3-ylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl N-(4-pyridin-3-ylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors. This interaction often involves hydrogen bonding and conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . These interactions can lead to the inhibition of enzyme activities and other biological effects.
Comparison with Similar Compounds
Phenyl N-(4-pyridin-3-ylphenyl)carbamate can be compared with other similar compounds, such as:
N-aryl carbamate derivatives: These compounds share a similar structural motif and are used in various applications, including fungicidal activity.
Phenyl carbamate: This compound is used in transcarbamoylation reactions and shares similar chemical properties.
Carbamate-based prodrugs: These compounds are designed to improve stability and pharmacokinetic properties in medicinal chemistry.
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
phenyl N-(4-pyridin-3-ylphenyl)carbamate |
InChI |
InChI=1S/C18H14N2O2/c21-18(22-17-6-2-1-3-7-17)20-16-10-8-14(9-11-16)15-5-4-12-19-13-15/h1-13H,(H,20,21) |
InChI Key |
IKJUTDLIOJLHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


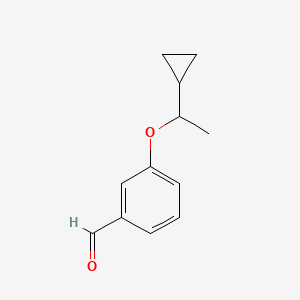

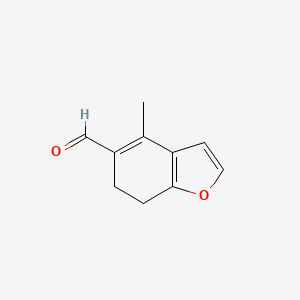
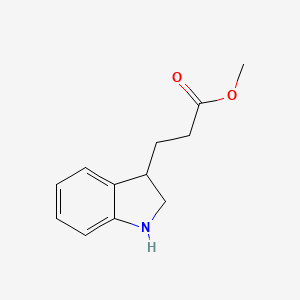
![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)



![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
